molecular formula C15H18Cl3NO B5152614 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol

2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol

Cat. No. B5152614
M. Wt: 334.7 g/mol
InChI Key: GWHXOILQZFBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, also known as TCDDOH, is a synthetic compound that has been widely used in scientific research. TCDDOH is a derivative of quinoline and has been used as a tool for studying the biochemical and physiological effects of various compounds.

Mechanism of Action

2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol acts as an agonist for the AhR pathway. When 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol binds to the AhR, it induces the expression of various genes that are involved in the regulation of physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects:
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been shown to induce the expression of various genes involved in the regulation of physiological processes, including the immune system, the nervous system, and the cardiovascular system. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its ability to induce the expression of various genes involved in the regulation of physiological processes and its ability to induce the expression of cytochrome P450 enzymes. The limitations of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its potential toxicity and its limited solubility in water.

Future Directions

For the use of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in scientific research include the development of new compounds that can selectively activate or inhibit the AhR pathway, the development of new methods for the synthesis of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, and the investigation of the potential therapeutic applications of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol and its potential toxicity.

Synthesis Methods

2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol can be synthesized through a multi-step process. The first step involves the synthesis of 2,2,2-trichloroethyl chloroformate from 2,2,2-trichloroethanol and phosgene. The second step involves the reaction of 2,2,2-trichloroethyl chloroformate with 2,2,4,7-tetramethylquinoline to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate. The final step involves the reaction of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate with sodium hydroxide to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol.

Scientific Research Applications

2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used to study the effects of compounds on the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of various physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been used to study the effects of compounds on the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.

properties

IUPAC Name

2,2,2-trichloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO/c1-9-5-6-11-10(2)8-14(3,4)19(12(11)7-9)13(20)15(16,17)18/h5-8,13,20H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHXOILQZFBSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(C(Cl)(Cl)Cl)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol

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